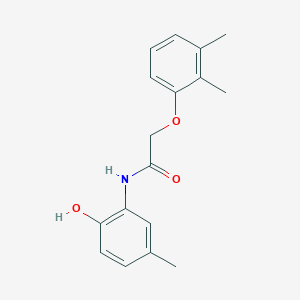
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as DMHPA, is a chemical compound that has been synthesized for various scientific research applications.
作用機序
The exact mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is not well understood, but it is believed to act through its interactions with specific receptors or enzymes in the body. 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to bind to the aryl hydrocarbon receptor (AhR), which is involved in regulating immune responses and inflammation. It may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to have anti-inflammatory effects in various animal models, including reducing the production of pro-inflammatory cytokines and decreasing the severity of inflammation. It may also have antioxidant properties and can scavenge free radicals in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide.
実験室実験の利点と制限
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has several advantages for use in lab experiments, including its ease of synthesis and relatively low cost. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, including further studies on its anti-inflammatory and antioxidant properties, as well as its potential as a ligand for metal complexes. It may also be useful to explore the potential of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide as a therapeutic agent for various diseases, such as cancer and autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide and its interactions with specific receptors and enzymes in the body.
合成法
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can be synthesized through a multistep process starting with the reaction of 2,3-dimethylphenol with 2-bromo-5-methylphenol to form 2-(2,3-dimethylphenoxy)-5-methylphenol. This compound is then reacted with acetic anhydride to form the final product, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide. The synthesis method has been optimized to produce high yields of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide with good purity.
科学的研究の応用
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been used in various scientific research applications, including as a potential anti-inflammatory agent and as a ligand for metal complexes. In one study, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide was found to have anti-inflammatory effects in mice by reducing the production of pro-inflammatory cytokines. In another study, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide was used as a ligand for copper complexes to study their potential as anti-tumor agents.
特性
製品名 |
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-11-7-8-15(19)14(9-11)18-17(20)10-21-16-6-4-5-12(2)13(16)3/h4-9,19H,10H2,1-3H3,(H,18,20) |
InChIキー |
KPLPSQKIFXQJLK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC(=C2C)C |
正規SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC(=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267575.png)
![N-[4-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B267579.png)
![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B267583.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B267586.png)
![2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267587.png)
![2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267588.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B267590.png)
![N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B267593.png)
![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)
![N-(3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267596.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)
![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)